4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline -

4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline

Catalog Number: EVT-4866544
CAS Number:
Molecular Formula: C29H32N4O
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known as CDRI Comp. 81-470, exhibits broad-spectrum anthelmintic activity. Studies have demonstrated its effects on energy metabolism in parasitic worms like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. Specifically, it inhibits glucose uptake and alters metabolic endproduct formation in these parasites. [] Additionally, research indicates its potential as a chemoprophylactic agent against experimental ancylostomiasis, particularly when administered intramuscularly. [] Pharmacokinetic studies in rats show that CDRI Comp. 81-470 is well-absorbed after oral administration, especially in solution form. []

(N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. It demonstrates significantly greater potency compared to another TRPV4 activator, 4α-phorbol 12,13-didecanoate (4α-PDD). [] GSK1016790A induces calcium influx in cells expressing TRPV4 and elicits dose-dependent activation of TRPV4 currents. In the context of urinary bladder function, GSK1016790A has been shown to induce bladder contractions and hyperactivity in mice. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 acts as a selective and silent antagonist of the 5-hydroxytryptamine1A (5-HT1A) receptor. It exhibits potential therapeutic applications for anxiety and mood disorders. [] In clinical studies, DU 125530 displayed good tolerability and dose-dependent receptor occupancy in the human brain. [] This occupancy was shown to be sustained, with approximately 50% occupancy remaining 24 hours after the last dose. []

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It displays high selectivity for the CGRP receptor over adrenomedullin (AM) receptors. [] This selectivity is attributed to the specific interaction of BIBN4096BS with the receptor activity modifying protein 1 (RAMP1) subunit of the CGRP receptor. [] BIBN4096BS has shown promise in alleviating migraine symptoms, supporting the role of CGRP in migraine pathophysiology. []

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 acts as a potent CCR5 antagonist, effectively inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] Notably, it exhibits good oral bioavailability in preclinical models, including rats, dogs, and monkeys. [] The development of Sch-350634 involved modifications to a piperidine-based muscarinic antagonist lead structure to enhance selectivity for CCR5 over muscarinic receptors. []

[2-[[4-[3-[(1-Methylethyl)amino]-2-pyridyl]-1-Piperazinyl]Carbonyl]-1H-Indol-5-yl] (BHAP) Acylsphingosine Analogs

Compound Description: These analogs are derivatives of the Upjohn 1-[3-(alkylamino)-2-pyridinyl]-4-(1H-indol-2-ylcarbonyl)-piperazine (BHAP) class of HIV-1 reverse transcriptase inhibitors. They incorporate sphingosinyl or galactosylsphingosinyl moieties at the C-5 indolyl substituent, mimicking the structure of galactosylceramide lipids. [] These modifications aim to target the antiviral agent to HIV virions and infected cells by exploiting the recognition of galactosylceramide by the viral glycoprotein gp120. [] Importantly, these sphingosine conjugates retain the antiviral activity of the parent BHAP compound. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent, selective, and orally bioavailable silent antagonist of the 5-HT1A receptor. [] Preclinical studies demonstrate its efficacy in enhancing memory and reversing cognitive impairments induced by scopolamine in various rodent models. [] WAY-101405's mechanism of action involves increasing extracellular acetylcholine levels in the hippocampus, contributing to its cognitive-enhancing effects. []

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide (1.123I)

Compound Description: This compound was investigated as a potential SPECT radioligand for imaging the 5-HT1A receptor in vivo. [] Biodistribution studies in rats revealed limited brain uptake, and blocking experiments with known 5-HT1A ligands did not show significant changes in tracer accumulation. [] These findings suggest that 1.123I might not be a suitable radioligand for imaging the 5-HT1A receptor due to its low brain penetration or lack of specific binding. []

Compound Description: This compound serves as a coating agent for tablets to mitigate the bitter taste of certain drugs. [] The coating aims to minimize organoleptic bitterness while ensuring effective drug release. []

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist. [] It effectively inhibits HIV-1 entry into target cells and has progressed to clinical trials for potential HIV treatment. [] The development of Sch-417690/Sch-D involved optimizing the lead benzylic methyl compound to enhance receptor selectivity for CCR5 over muscarinic receptors and improve oral bioavailability. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a dual-action neuroprotective agent that inhibits neuronal nitric oxide synthase (nNOS) and exhibits antioxidant properties. [] This compound has demonstrated significant neuroprotective effects in models of transient focal cerebral ischemia in mice. [] BN 80933's protective effects include reducing infarct volume, improving neurological scores, and attenuating blood-brain barrier disruption, brain edema, and neutrophil infiltration following ischemia. []

2-(2-(4-(3-methylphenyl)1-piperazinyl)ethyl quinoline (Centhaquin)

Compound Description: Centhaquin is a centrally acting antihypertensive agent that lowers blood pressure. [] Studies indicate that its hypotensive effect is not primarily due to a direct depressant effect on cardiac contractility. [] Centhaquin may hold therapeutic potential for hypertensive patients, particularly those with co-existing cardiac or renal complications. []

2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline Derivatives

Compound Description: These derivatives represent a series of compounds designed and synthesized to explore their potential anticancer activity. [] Initial evaluations using cell viability and wound healing assays indicated that these compounds exhibit anticancer activity in vitro. [] Further studies are warranted to optimize their structures and assess their therapeutic potential in vivo. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib Mesylate)

Compound Description: Imanitib mesylate is a well-established anticancer drug used in the treatment of chronic myeloid leukemia (CML) and other malignancies. [] It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL fusion protein that drives the growth of CML cells. []

4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl)methyl)-1,2-dihydro-quinoline-2-one Derivatives

Compound Description: These novel 1,2-dihydro-quinoline-2-one derivatives were synthesized and evaluated for their anti-alpha-adrenoceptor activity. [] In vitro studies revealed that certain compounds within this series, specifically compounds IV3, IV4, and IV6, exhibit inhibitory activity against alpha-adrenoceptors. [] These findings suggest their potential for further development as therapeutic agents. []

N-{4-[4-(4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides

Compound Description: This series of benzothiophene arylpiperazine derivatives was designed and synthesized as potential ligands for the 5-HT1A receptor, a target implicated in various neurological and psychiatric disorders. [, ] These compounds represent potential serotonergic agents that could modulate 5-HT1A receptor activity. [, ]

S-(-)- and R-(+)-6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids

Compound Description: These are enantiomers of a quinolonecarboxylic acid derivative, a class known for antibacterial activity. The S-(-)-enantiomer (NM394) was found to be 2-8 times more potent than the R-(+)-enantiomer in vitro. []

Compound Description: AM-0687 and AM-1430 are potent and selective PI3Kδ inhibitors with good oral bioavailability. [] They demonstrate efficacy in reducing IgG and IgM antibodies in a rat keyhole limpet hemocyanin model, indicating potential for treating inflammatory diseases. []

N-(1-Adamantyl)Carbonyl-N'-Benzyliden-o-Phenylendiamine Derivatives

Compound Description: This series of compounds was synthesized from N-(1-adamantyl)carbonyl-o-phenylenediamine and 4-methoxy-2-aminophenyl-N-(1-adamantyl)carboxamide by condensation with various substituted benzaldehydes. [] The structures of the synthesized derivatives were confirmed by IR, UV, and NMR spectroscopy. []

(2-(Pyridinyl)methylene)-1-tetralone Chalcones

Compound Description: This series of chalcones was synthesized and screened for anticancer and antimicrobial activities. [] Some compounds displayed modest activity against specific cancer cell lines, bacteria, and fungi. [] Further optimization is needed to improve their potency and selectivity. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is a complex heterocycle whose crystal structure has been characterized. [] No biological activity data is presented in the provided abstract.

7-Chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

Compound Description: This compound was synthesized as a potential antimalarial agent. [] It contains both a quinoline and a piperidine ring in its structure.

Compound Description: Four copper(II) complexes containing norfloxacin and polypyridyl ligands were synthesized and characterized. [] Their interactions with DNA were investigated, and they showed some antibacterial activity against M. smegmatis. []

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline Derivatives

Compound Description: These derivatives were synthesized as potential 5-HT receptor ligands. [] They were prepared from a key intermediate, 3-carboxy-4-phenyl-2(1H)-quinolinone, through two different synthetic pathways. []

3-(4-Benzo[b]-thiophene-2-carbonyl)-1-piperazinyl-1-benzo[b]thiophen-2-yl-1-propanones

Compound Description: These hetero bis-ligands were synthesized under solvent-free microwave conditions and were designed to target the 5-HT1A serotonin receptor. []

1-[5-Methanesulfonamido-indolyl-2-carbonyl]-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine monomethanesulfonate

Compound Description: This compound exhibits polymorphism, with two new crystalline forms ("S" and "T") identified by their powder X-ray diffraction spectra. []

6,7-Dihydro-8-(4-methyl-1-piperazinyl)[1]benzoxepino[4,5-c]quinoline 0.13-Hydrate

Compound Description: This compound is a potent and selective serotonin 5-HT3 receptor antagonist. [] Its crystal structure reveals three independent molecules in the asymmetric unit, with variations in the conformation of the oxepine ring. []

1-(2,4-Difluorophenyl)-6-chloro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic Acid and Analogues

Compound Description: These quinolonecarboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. [] One analog (4Ab) showed significantly higher activity against S. aureus-9 compared to ciprofloxacin and norfloxacin. []

Compound Description: This series of compounds, particularly N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides, exhibited significant activity in inhibiting reaginic passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. []

1-[N2-[3,5-Dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine (BIBN4096)

Compound Description: BIBN4096 is a potent and selective CGRP receptor antagonist, developed as a potential treatment for migraine headaches. [] It demonstrated efficacy in clinical trials for acute migraine relief, supporting the role of CGRP in migraine pathophysiology. []

3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles

Compound Description: These compounds were investigated for their activity at dopamine D2 receptors. Trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine (30a) emerged as a D2 partial agonist and autoreceptor agonist. [] It showed potential as an antipsychotic agent due to its ability to decrease dopamine synthesis and release. []

Properties

Product Name

4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

Molecular Formula

C29H32N4O

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C29H32N4O/c34-28(24-16-27(26-7-3-4-8-30-26)31-25-6-2-1-5-23(24)25)32-9-11-33(12-10-32)29-17-20-13-21(18-29)15-22(14-20)19-29/h1-8,16,20-22H,9-15,17-19H2

InChI Key

VFCBHWZLOLVHQX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C56CC7CC(C5)CC(C7)C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.